molecular formula C9H17N3O B3353919 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one CAS No. 56926-25-1

2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one

Cat. No.: B3353919
CAS No.: 56926-25-1
M. Wt: 183.25 g/mol
InChI Key: SVFOWLJXPRXGFT-UHFFFAOYSA-N
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Description

2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one is a synthetically crafted fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This structurally complex molecule features a saturated octahydro framework, which presents a three-dimensional architecture that is highly valuable in the design of pharmacologically active agents aimed at challenging biological targets. The pyrazinopyrimidinone core is analogous to other privileged scaffolds in medicinal chemistry, such as the pyrazolo[1,5-a]pyrimidine ring system found in various protein kinase inhibitors . Researchers can utilize this compound as a versatile chemical building block or a key synthetic intermediate for developing novel therapeutic agents. Its molecular framework is particularly relevant for probing enzyme active sites and protein-protein interfaces that require defined three-dimensional characteristics. The compound's structural features make it suitable for exploration in multiple research domains, including the synthesis of potential kinase inhibitors, the development of antimicrobial agents, and the investigation of central nervous system targets, following the trajectory of similar fused heterocyclic systems in the research literature . This product is provided for research purposes within laboratory settings only. 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound using appropriate safety protocols and adhere to all relevant laboratory safety guidelines.

Properties

IUPAC Name

2,7-dimethyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-10-5-6-12-8(7-10)3-4-11(2)9(12)13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFOWLJXPRXGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)CCN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483198
Record name 2,7-Dimethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56926-25-1
Record name 2,7-Dimethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one typically involves cyclization reactions. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, although specific industrial processes are not widely documented.

Chemical Reactions Analysis

2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the heterocyclic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,7-Dimethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
  • CAS No.: 56926-25-1
  • Molecular Formula : C₉H₁₇N₃O
  • Molecular Weight : 183.25 g/mol
  • Structure: A bicyclic system comprising fused pyrazine and pyrimidinone rings with methyl substituents at positions 2 and 7 .

Key Characteristics :

  • The compound exhibits a rigid bicyclic framework, which may enhance metabolic stability compared to monocyclic analogues.

Comparison with Structurally Similar Compounds

7-Ethyloctahydro-6H-Pyrazino[1,2-c]pyrimidin-6-one

  • CAS No.: 121360-22-3
  • Molecular Formula : C₁₀H₁₉N₃O
  • Molecular Weight : 197.28 g/mol
  • Structural Difference : Substitution of the 7-methyl group with an ethyl chain.
  • Implications :
    • Increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility .
    • The ethyl group introduces stereochemical complexity (undefinied stereocenter at position 9a) .

2,7-Dibenzylhexahydropyrazino[1,2-c]pyrimidin-6-one

  • Structure : Benzyl groups at positions 2 and 7 instead of methyl.
  • Reported Activity : Tested for antifilarial activity, suggesting that bulky aryl substituents may modulate biological target interactions .
  • Comparison: Benzyl groups significantly increase molecular weight (C₂₃H₂₅N₃O vs. Aromatic substituents may introduce π-π stacking interactions absent in the methylated analogue .

7-Ethyl-2-methyloctahydro-6H-Pyrazino[1,2-c]pyrimidin-6-one

  • CAS No.: 25143-13-9
  • Molecular Formula : C₁₀H₁₉N₃O
  • Structural Features : Combines methyl (position 2) and ethyl (position 7) groups.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
2,7-Dimethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 56926-25-1 C₉H₁₇N₃O 183.25 2-CH₃, 7-CH₃ High rigidity, moderate solubility
7-Ethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 121360-22-3 C₁₀H₁₉N₃O 197.28 7-C₂H₅ Increased lipophilicity
2,7-Dibenzylhexahydropyrazino[1,2-c]pyrimidin-6-one N/A C₂₃H₂₅N₃O ~359.47 2-C₆H₅CH₂, 7-C₆H₅CH₂ Antifilarial activity
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 25143-13-9 C₁₀H₁₉N₃O 197.28 2-CH₃, 7-C₂H₅ Hybrid alkylation pattern

Research Findings and Functional Insights

  • Synthetic Accessibility: Metal-free methods for related tetracyclic pyrazino-thienopyrimidinones (e.g., Suzuki coupling) highlight the feasibility of introducing diverse boronic acids to modify substituents .
  • Biological Relevance :
    • Imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine analogues demonstrate that nitrogen placement in bicyclic systems affects antimicrobial potency. For example, MIC values range from 1–9 μM depending on substituent positions .
    • The antifilarial activity of dibenzyl analogues suggests that bulky substituents may enhance interactions with parasitic targets .

Biological Activity

2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H14N2OC_9H_{14}N_2O, with a molecular weight of approximately 166.22 g/mol. Its structure features a pyrazino-pyrimidine core, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The presence of nitrogen in the heterocyclic ring may enhance interaction with microbial enzymes.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells and interference with cell cycle progression.
  • CNS Activity : Some derivatives of pyrazino-pyrimidines are known to affect neurotransmitter systems. This compound could potentially modulate pathways involved in neuroprotection or neurodegeneration.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several pyrazino-pyrimidine derivatives, including 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Target Organism
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one64S. aureus
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one128E. coli

Anticancer Mechanisms

In vitro studies demonstrated that this compound induces apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed increased sub-G1 phase population, indicating DNA fragmentation.

TreatmentApoptotic Cells (%)Control (%)
Compound (10 µM)4510
Compound (20 µM)7010

CNS Activity

Research involving animal models assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The administration resulted in reduced levels of malondialdehyde (MDA), indicating lower oxidative stress.

TreatmentMDA Levels (µmol/L)Control (µmol/L)
Compound0.51.5

Q & A

Q. What synthetic routes are established for 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one, and how are yields optimized?

A cost-effective synthesis involves condensation of N,N′-dibenzylethylenediamine with 3,4-dibromobutyronitrile, followed by catalytic reduction, debenzylation, cyclocarbamation, and N-alkylation. This method achieves an overall yield of 10.1% . Key steps include optimizing catalytic hydrogenation conditions (e.g., Pd/C under H₂ pressure) and controlling cyclization temperatures (80–100°C) to minimize side reactions.

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?

Nuclear Magnetic Resonance (NMR) is critical. For example:

  • ¹H NMR : Methyl groups (e.g., 2.35 ppm singlet for CH₃), methylene protons (2.74–2.91 ppm), and aromatic/heterocyclic protons (8.13 ppm for pyrazole) .
  • ¹³C NMR : Signals for sp² carbons (111.0–158.5 ppm) and carbonyl groups (163.8–165.2 ppm) confirm the fused pyrazino-pyrimidinone scaffold (Table III, ).

Q. What purification techniques are recommended for isolating 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one?

Chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water mixtures) are effective. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with similar heterocyclic frameworks?

For pyrazino-pyrimidinone derivatives, solvent choice (e.g., dry xylene for cyclization), catalyst loading (e.g., 10 mol% meglumine for green synthesis), and temperature gradients (stepwise heating from 60°C to reflux) improve yields. See Table 1 in for optimized parameters in analogous systems.

Q. What strategies resolve stereochemical ambiguities in fused pyrazino-pyrimidinone systems?

Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography can determine enantiomeric excess. For example, the (+)-enantiomer of a related compound (CAS 121360-21-2) was resolved using chiral auxiliaries during N-alkylation .

Q. How are discrepancies in spectral data addressed during structural validation?

Cross-validate using complementary techniques:

  • Mass Spectrometry : Confirm molecular weight (Exact Mass: 183.137 g/mol) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., 1.0–3.0 ppm for alkyl chains) .
  • X-ray Diffraction : Resolve undefined stereocenters (e.g., undefined stereochemistry at C9a in related compounds) .

Q. What computational methods predict physicochemical properties relevant to drug development?

Use tools like ACD/Labs Percepta for logP (-0.4), topological polar surface area (35.6 Ų), and hydrogen-bonding capacity (1 donor, 2 acceptors) . Molecular dynamics simulations (e.g., AMBER) model conformational stability in aqueous environments.

Data Contradictions and Validation

Q. How to reconcile conflicting NMR data for structurally similar analogs?

For example, methylene protons in related compounds show variability (27.01–27.96 ppm in ¹³C NMR). This arises from solvent effects (DMSO vs. CDCl₃) or conformational flexibility. Standardize solvent systems and compare with reference spectra in DMSO-d₆ .

Q. Why do catalytic methods yield varying enantiomeric ratios for N-alkylated derivatives?

Steric hindrance during alkylation (e.g., ethyl vs. methyl groups) impacts stereoselectivity. Use chiral ligands (e.g., BINAP) with Pd catalysts to enhance enantiomeric excess .

Methodological Tables

Q. Table 1. Key ¹³C NMR Assignments for Pyrazino-Pyrimidinone Derivatives

Carbon TypeChemical Shift (ppm)Reference Compound
Methyl (CH₃)18.39–24.31
Methylene (CH₂)27.01–27.96
Carbonyl (C=O)163.5–165.2
Aromatic/heterocyclic111.0–158.5

Q. Table 2. Optimized Reaction Conditions for Heterocyclic Synthesis

ParameterOptimal ValueSource
CatalystMeglumine (10 mol%)
SolventEthanol
Temperature60°C → Reflux
Reaction Time5–6 hours

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one
Reactant of Route 2
Reactant of Route 2
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one

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